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Compound of Interest

Compound Name: AZ191

Cat. No.: B605721

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the DYRK1B inhibitor AZ191 with other alternatives, supported by
experimental data from mass spectrometry-based target validation studies. We delve into the
specifics of its target profile, off-target effects, and the methodologies employed to elucidate
these interactions.

AZ191 is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-
regulated kinase 1B (DYRK1B), a kinase implicated in cancer cell cycle regulation and survival.
[1] Understanding the complete target profile of kinase inhibitors like AZ191 is paramount for
predicting their therapeutic efficacy and potential side effects. Mass spectrometry-based
proteomics has emerged as a powerful, unbiased tool for defining the on- and off-target
interactions of small molecules within the complex cellular environment.

In Vitro Selectivity Profile of AZ191

Initial characterization of AZ191's selectivity was performed using in vitro kinase assays. These
assays measure the direct inhibition of purified enzymes, providing a foundational
understanding of a compound's potency and specificity.

Table 1: In Vitro IC50 Values for AZ191 Against DYRK Family Kinases
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Fold Selectivity vs.

Kinase IC50 (nM) SR
DYRK1B 17 1
DYRK1A 88 5.2
DYRK2 1890 111.2

Data sourced from in vitro radioactivity-based substrate phosphorylation assays.[1]

Further in vitro screening of AZ191 against a panel of over 400 kinases using the
Kinomescan™ platform revealed a limited number of off-targets at a concentration of 1 uM.
This suggests a relatively high degree of selectivity for the DYRK family under these conditions.

Table 2: Off-Target Kinase Hits for AZ191 at 1 uM in Kinomescan™ Assay

Off-Target Kinase

CIT

DRAK1

DYRK1A

MEKS5

MKNK2

PRKD2

RPS6KA4

YSK4

Data sourced from the Chemical Probes Portal.[2]

Comparison with an Alternative DYRK1B Inhibitor:
EHT 5372
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To provide a comparative perspective, we examine the in vitro selectivity profile of EHT 5372,
another potent inhibitor of the DYRK family.

Table 3: In Vitro IC50 Values for EHT 5372

Kinase IC50 (nM)
DYRK1A 0.22
DYRK1B 0.28
DYRK2 10.8
DYRK3 93.2
CLK1 22.8
CLK2 88.8
CLK4 59.0
GSK-3a 7.44
GSK-3p3 221

Data sourced from MedChemExpress.[3]

While both AZ191 and EHT 5372 are potent DYRK1B inhibitors, their selectivity profiles across
the broader kinome show distinct differences, highlighting the importance of comprehensive
profiling.

Mass Spectrometry-Based Target Validation in a
Cellular Context

While in vitro assays are informative, they do not fully recapitulate the complexities of the
cellular environment where factors like cell permeability, intracellular ATP concentrations, and
protein-protein interactions can influence a drug's target engagement. Mass spectrometry-
based proteomics techniques, such as chemical proteomics and thermal proteome profiling
(TPP), provide a more physiologically relevant assessment of a compound's targets directly in
cells or cell lysates.
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Unfortunately, to date, a comprehensive, unbiased proteome-wide target deconvolution of
AZ191 in a cellular context using these advanced mass spectrometry methods has not been
published. Such a study would be invaluable for a complete understanding of its mechanism of
action and potential polypharmacology.

In the absence of direct cellular data for AZ191, we present the general experimental
workflows for two of the most powerful techniques used for this purpose.

Experimental Protocols
Chemical Proteomics for Kinase Inhibitor Target
Identification

This method utilizes an immobilized version of the kinase inhibitor to capture its binding
partners from a cell lysate. The captured proteins are then identified and quantified by mass
spectrometry.

Workflow:

Sample Preparation
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Mass Spectrometry Analysis
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Cell Lysate Preparation

Click to download full resolution via product page

Chemical Proteomics Workflow

Thermal Proteome Profiling (TPP) for Target
Engagement
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TPP is based on the principle that the binding of a ligand to a protein alters its thermal stability.
This change in stability can be monitored on a proteome-wide scale using quantitative mass
spectrometry.

Workflow:

Proteomic Analysis

Treatment with eating to a Range Separation of Soluble o | Tandem Mass Tag (TMT) y - Melting Curve Analysis
Inhibitor or Vehicle of Temperatures and Aggregated Proteins [P D Bl Labeling LB =R and Target ificati

Click to download full resolution via product page

Thermal Proteome Profiling Workflow

Signaling Pathway of DYRK1B

AZ191 exerts its cellular effects by inhibiting the kinase activity of DYRK1B. One of the key
substrates of DYRK1B is Cyclin D1 (CCND1), a crucial regulator of the G1/S phase transition in
the cell cycle. DYRK1B phosphorylates CCND1, leading to its degradation and subsequent cell
cycle arrest.
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DYRK1B Signaling Pathway

Conclusion and Future Directions

AZ191 is a potent and selective inhibitor of DYRK1B in vitro. While initial kinase panel
screening suggests a favorable selectivity profile, a comprehensive and unbiased validation of
its targets in a cellular context using mass spectrometry-based proteomics is currently lacking
in the public domain. Such studies are crucial for a complete understanding of AZ191's
mechanism of action and for predicting its therapeutic window. The experimental workflows for
chemical proteomics and thermal proteome profiling outlined here provide a roadmap for future
investigations that will undoubtedly shed more light on the full spectrum of AZ191's cellular
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interactions and solidify its potential as a valuable research tool and therapeutic candidate.
Researchers are encouraged to utilize these powerful proteomic techniques to generate the
much-needed cellular target engagement data for AZ191 and other DYRK1B inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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